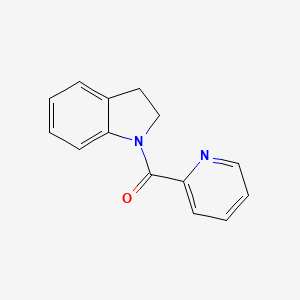![molecular formula C13H18ClN3O4 B5129239 2-[4-(4-nitrobenzoyl)-1-piperazinyl]ethanol hydrochloride](/img/structure/B5129239.png)
2-[4-(4-nitrobenzoyl)-1-piperazinyl]ethanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(4-nitrobenzoyl)-1-piperazinyl]ethanol hydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a piperazine derivative that is used as a pharmacological tool to study the mechanisms of action of various drugs on the central nervous system.
Mécanisme D'action
The mechanism of action of 2-[4-(4-nitrobenzoyl)-1-piperazinyl]ethanol hydrochloride is not fully understood. However, it is believed to act as a competitive antagonist at various receptors in the central nervous system, including serotonin receptors, dopamine receptors, and adrenergic receptors. The compound is also thought to inhibit the uptake of neurotransmitters such as dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on the specific receptors and neurotransmitters involved. The compound has been shown to modulate the release and uptake of neurotransmitters such as dopamine, serotonin, and norepinephrine. It has also been shown to affect various physiological processes such as blood pressure, heart rate, and body temperature.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-[4-(4-nitrobenzoyl)-1-piperazinyl]ethanol hydrochloride in lab experiments is its high potency and selectivity for various receptors and neurotransmitters. This makes it a useful tool for studying the mechanisms of action of various drugs on the central nervous system. However, one limitation of the compound is its potential toxicity, which must be carefully monitored in lab experiments.
Orientations Futures
There are several future directions for the use of 2-[4-(4-nitrobenzoyl)-1-piperazinyl]ethanol hydrochloride in scientific research. One area of interest is the study of the compound's effects on the release and uptake of neurotransmitters in specific regions of the brain. Another area of interest is the development of new compounds based on the structure of this compound that may have improved potency and selectivity for specific receptors and neurotransmitters. Finally, the compound may have potential therapeutic applications for the treatment of various neurological and psychiatric disorders.
Méthodes De Synthèse
The synthesis of 2-[4-(4-nitrobenzoyl)-1-piperazinyl]ethanol hydrochloride involves the reaction of 4-nitrobenzoyl chloride with 1-piperazineethanol in the presence of a base such as triethylamine. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt form of the compound. The purity of the compound can be assessed using techniques such as NMR spectroscopy and HPLC.
Applications De Recherche Scientifique
2-[4-(4-nitrobenzoyl)-1-piperazinyl]ethanol hydrochloride is used in scientific research as a pharmacological tool to study the mechanisms of action of various drugs on the central nervous system. It is commonly used in the study of serotonin receptors, dopamine receptors, and adrenergic receptors. The compound is also used in the study of the effects of drugs on the release and uptake of neurotransmitters such as dopamine, serotonin, and norepinephrine.
Propriétés
IUPAC Name |
[4-(2-hydroxyethyl)piperazin-1-yl]-(4-nitrophenyl)methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4.ClH/c17-10-9-14-5-7-15(8-6-14)13(18)11-1-3-12(4-2-11)16(19)20;/h1-4,17H,5-10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBXIHECJBCPCPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C(=O)C2=CC=C(C=C2)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3-methyl-1-adamantyl)methyl]-N'-phenylthiourea](/img/structure/B5129172.png)
![methyl 3-{[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B5129179.png)
![2-amino-4-(3-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B5129184.png)
![1,3-dimethyl-5-{3-nitro-4-[(1-phenyl-1H-tetrazol-5-yl)thio]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5129186.png)


![4-allyl-1-[4-(3-bromophenoxy)butoxy]-2-methoxybenzene](/img/structure/B5129201.png)


![6-chloro-N-hexyl-N'-[2-(4-morpholinyl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5129236.png)
![N~1~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5129252.png)
![methyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B5129260.png)
![2-[(4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoyl)amino]benzoic acid](/img/structure/B5129266.png)